molecular formula C15H20N2O2 B11853701 Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate CAS No. 1334499-59-0

Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate

Cat. No.: B11853701
CAS No.: 1334499-59-0
M. Wt: 260.33 g/mol
InChI Key: ADVRPMHYMUXPSQ-UHFFFAOYSA-N
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Description

Benzyl 1,5-diazaspiro[35]nonane-1-carboxylate is a chemical compound with the molecular formula C15H20N2O2 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in THF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
  • Benzyl 1,8-diazaspiro[3.5]nonane-1-carboxylate

Uniqueness

Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1334499-59-0

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

benzyl 1,9-diazaspiro[3.5]nonane-1-carboxylate

InChI

InChI=1S/C15H20N2O2/c18-14(19-12-13-6-2-1-3-7-13)17-11-9-15(17)8-4-5-10-16-15/h1-3,6-7,16H,4-5,8-12H2

InChI Key

ADVRPMHYMUXPSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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